molecular formula C5H6ClF4O3P B12788720 Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate CAS No. 10075-13-5

Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate

Katalognummer: B12788720
CAS-Nummer: 10075-13-5
Molekulargewicht: 256.52 g/mol
InChI-Schlüssel: HNTMHLUPUHRLGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C5H8ClF4O3P It contains a phosphonate group bonded to a 2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 2-chloro-1,1,3,3-tetrafluoropropene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures around 50-80°C.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (0-10°C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phosphonates with various functional groups.

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its stability and flame-resistant properties.

Wirkmechanismus

The mechanism of action of Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, preventing the enzyme from catalyzing its natural substrate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl methylphosphonate: Similar structure but lacks the fluorine and chlorine atoms.

    Diethyl chlorophosphate: Contains a chlorophosphate group but lacks the fluorinated alkene moiety.

    Trimethyl phosphite: Contains a phosphite group instead of a phosphonate group.

Uniqueness

Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The fluorinated alkene moiety also enhances its potential as a versatile reagent in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

10075-13-5

Molekularformel

C5H6ClF4O3P

Molekulargewicht

256.52 g/mol

IUPAC-Name

2-chloro-3-dimethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C5H6ClF4O3P/c1-12-14(11,13-2)5(9,10)3(6)4(7)8/h1-2H3

InChI-Schlüssel

HNTMHLUPUHRLGE-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(C(C(=C(F)F)Cl)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.